molecular formula C15H13ClO2 B1609786 2-chloro-4-(3,5-dimethylphenyl)benzoic Acid CAS No. 884323-17-5

2-chloro-4-(3,5-dimethylphenyl)benzoic Acid

Cat. No.: B1609786
CAS No.: 884323-17-5
M. Wt: 260.71 g/mol
InChI Key: WNPIQYRMRNJDCX-UHFFFAOYSA-N
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Description

3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the biphenyl structure, along with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Methylation: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the chlorine atom and methyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methyl-[1,1’-biphenyl]-4-carboxylic acid
  • 3,5-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid
  • 4-Chloro-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific arrangement of the chlorine and methyl groups, which can significantly impact its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

2-chloro-4-(3,5-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPIQYRMRNJDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469025
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884323-17-5
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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